molecular formula C12H22Se2 B14175073 (Cyclohexyldiselanyl)cyclohexane CAS No. 56592-97-3

(Cyclohexyldiselanyl)cyclohexane

Cat. No.: B14175073
CAS No.: 56592-97-3
M. Wt: 324.2 g/mol
InChI Key: LCKGPDJEJUXGTK-UHFFFAOYSA-N
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Description

(Cyclohexyldiselanyl)cyclohexane is an organoselenium compound characterized by the presence of two cyclohexane rings connected through a diselanyl (Se-Se) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexyldiselanyl)cyclohexane typically involves the reaction of cyclohexyl lithium with selenium powder, followed by the coupling of the resulting cyclohexyldiselenide with another equivalent of cyclohexyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, controlled addition of reagents, and purification steps to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (Cyclohexyldiselanyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The diselanyl linkage can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can break the Se-Se bond, leading to the formation of cyclohexylselenol.

    Substitution: The selenium atoms can be substituted by other nucleophiles, such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Cyclohexylselenoxide or cyclohexylselenone.

    Reduction: Cyclohexylselenol.

    Substitution: Cyclohexyl halides or thiols, depending on the nucleophile used.

Scientific Research Applications

(Cyclohexyldiselanyl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and as antioxidants.

    Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of (Cyclohexyldiselanyl)cyclohexane involves the interaction of the selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, selenium compounds can generate reactive oxygen species (ROS) under certain conditions, which can lead to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

    Cyclohexylselenol: Contains a single selenium atom bonded to a cyclohexane ring.

    Cyclohexylselenone: An oxidized form of cyclohexylselenol with a double-bonded oxygen.

    Cyclohexylselenide: Similar to (Cyclohexyldiselanyl)cyclohexane but with a single selenium atom linking the cyclohexane rings.

Uniqueness: this compound is unique due to its diselanyl linkage, which imparts distinct chemical reactivity and potential applications compared to compounds with single selenium atoms. The presence of two selenium atoms allows for more complex interactions and reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

56592-97-3

Molecular Formula

C12H22Se2

Molecular Weight

324.2 g/mol

IUPAC Name

(cyclohexyldiselanyl)cyclohexane

InChI

InChI=1S/C12H22Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

LCKGPDJEJUXGTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Se][Se]C2CCCCC2

Origin of Product

United States

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